REACTION_CXSMILES
|
[Rh:1](I)(I)I.[CH3:5][I:6].[F:7][C:8]([F:13])([F:12])[C:9]([OH:11])=[O:10]>O.C(O)(=O)C>[Rh:1].[CH3:5][I:6].[F:7][C:8]([F:13])([F:12])[C:9]([OH:11])=[O:10]
|
Name
|
|
Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
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O
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Name
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Quantity
|
0 (± 1) mol
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Type
|
reactant
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Smiles
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[Rh](I)(I)I
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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CI
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Name
|
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Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
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Smiles
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C(C)(=O)O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The reactor was charged with a solution
|
Name
|
|
Type
|
product
|
Smiles
|
[Rh]
|
Name
|
|
Type
|
product
|
Smiles
|
CI
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 14% |
Name
|
|
Type
|
product
|
Smiles
|
FC(C(=O)O)(F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 20% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Rh:1](I)(I)I.[CH3:5][I:6].[F:7][C:8]([F:13])([F:12])[C:9]([OH:11])=[O:10]>O.C(O)(=O)C>[Rh:1].[CH3:5][I:6].[F:7][C:8]([F:13])([F:12])[C:9]([OH:11])=[O:10]
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Name
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Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
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O
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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[Rh](I)(I)I
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Name
|
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Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The reactor was charged with a solution
|
Name
|
|
Type
|
product
|
Smiles
|
[Rh]
|
Name
|
|
Type
|
product
|
Smiles
|
CI
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 14% |
Name
|
|
Type
|
product
|
Smiles
|
FC(C(=O)O)(F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 20% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Rh:1](I)(I)I.[CH3:5][I:6].[F:7][C:8]([F:13])([F:12])[C:9]([OH:11])=[O:10]>O.C(O)(=O)C>[Rh:1].[CH3:5][I:6].[F:7][C:8]([F:13])([F:12])[C:9]([OH:11])=[O:10]
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Name
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|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
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O
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Name
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Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
[Rh](I)(I)I
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The reactor was charged with a solution
|
Name
|
|
Type
|
product
|
Smiles
|
[Rh]
|
Name
|
|
Type
|
product
|
Smiles
|
CI
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 14% |
Name
|
|
Type
|
product
|
Smiles
|
FC(C(=O)O)(F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 20% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Rh:1](I)(I)I.[CH3:5][I:6].[F:7][C:8]([F:13])([F:12])[C:9]([OH:11])=[O:10]>O.C(O)(=O)C>[Rh:1].[CH3:5][I:6].[F:7][C:8]([F:13])([F:12])[C:9]([OH:11])=[O:10]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Rh](I)(I)I
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The reactor was charged with a solution
|
Name
|
|
Type
|
product
|
Smiles
|
[Rh]
|
Name
|
|
Type
|
product
|
Smiles
|
CI
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 14% |
Name
|
|
Type
|
product
|
Smiles
|
FC(C(=O)O)(F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 20% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Rh:1](I)(I)I.[CH3:5][I:6].[F:7][C:8]([F:13])([F:12])[C:9]([OH:11])=[O:10]>O.C(O)(=O)C>[Rh:1].[CH3:5][I:6].[F:7][C:8]([F:13])([F:12])[C:9]([OH:11])=[O:10]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Rh](I)(I)I
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The reactor was charged with a solution
|
Name
|
|
Type
|
product
|
Smiles
|
[Rh]
|
Name
|
|
Type
|
product
|
Smiles
|
CI
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 14% |
Name
|
|
Type
|
product
|
Smiles
|
FC(C(=O)O)(F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 20% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |